N-(1,3-benzodioxol-5-ylmethyl)-6-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)hexanamide
Description
N-(1,3-Benzodioxol-5-ylmethyl)-6-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)hexanamide is a synthetic organic compound featuring a hybrid heterocyclic framework. Its structure comprises:
- A 1,3-benzodioxole moiety linked via a methylene group to a hexanamide chain.
- A fused isoindolo[2,1-a]quinazoline-5,11-dione system attached to the hexanamide backbone.
Properties
Molecular Formula |
C29H27N3O5 |
|---|---|
Molecular Weight |
497.5 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-6-(5,11-dioxo-6aH-isoindolo[2,1-a]quinazolin-6-yl)hexanamide |
InChI |
InChI=1S/C29H27N3O5/c33-26(30-17-19-13-14-24-25(16-19)37-18-36-24)12-2-1-7-15-31-27-20-8-3-4-9-21(20)29(35)32(27)23-11-6-5-10-22(23)28(31)34/h3-6,8-11,13-14,16,27H,1-2,7,12,15,17-18H2,(H,30,33) |
InChI Key |
ZHMJHTUDMINJDC-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)CCCCCN3C4C5=CC=CC=C5C(=O)N4C6=CC=CC=C6C3=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-6-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)hexanamide typically involves multi-step organic reactions. The starting materials might include 1,3-benzodioxole and isoindoloquinazoline derivatives. Key steps could involve:
Formation of the Benzodioxole Moiety: This might involve the reaction of catechol with formaldehyde under acidic conditions.
Synthesis of Isoindoloquinazoline Core: This could be achieved through cyclization reactions involving phthalic anhydride and appropriate amines.
Coupling Reactions: The final step might involve coupling the benzodioxole moiety with the isoindoloquinazoline core using amide bond formation techniques, such as using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-benzodioxol-5-ylmethyl)-6-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)hexanamide can undergo various chemical reactions, including:
Oxidation: The benzodioxole moiety can be oxidized to form quinones.
Reduction: The isoindoloquinazoline core can be reduced under hydrogenation conditions.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzodioxole ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles like amines.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could lead to partially or fully hydrogenated derivatives.
Scientific Research Applications
Medicinal Chemistry: As a potential therapeutic agent due to its complex structure and possible biological activity.
Organic Synthesis: As an intermediate in the synthesis of other complex organic molecules.
Materials Science: As a building block for the development of novel materials with unique properties.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features
The compound is compared to two analogs from the evidence:
Physicochemical Properties
- Lipophilicity : The target compound’s amide linker and benzodioxole group likely enhance lipophilicity compared to the carboxylic acid analog (), which may improve membrane permeability .
- Molecular Weight : The fused quinazoline system increases molecular weight relative to the simpler isoindole-dione analog, possibly affecting pharmacokinetics .
Biological Activity
N-(1,3-benzodioxol-5-ylmethyl)-6-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)hexanamide is a complex organic compound with potential therapeutic applications. Its unique structure combines a benzodioxole moiety with an isoindoloquinazoline core, suggesting diverse biological activities. This article reviews the biological activity of this compound based on various studies and findings.
The molecular formula of this compound is C29H27N3O5, with a molecular weight of 497.55 g/mol. The compound features multiple functional groups including amide linkages and carbonyl groups, which may influence its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C29H27N3O5 |
| Molecular Weight | 497.55 g/mol |
| LogP | 3.242 |
| Hydrogen Bond Acceptors | 8 |
| Hydrogen Bond Donors | 1 |
| Polar Surface Area | 72.289 Ų |
Research indicates that the compound may interact with various biological targets due to its structural complexity. Interaction studies have highlighted its potential as an inhibitor in certain enzymatic pathways and as a modulator of receptor activities.
Pharmacological Evaluation
The pharmacological evaluation of compounds structurally similar to this compound has shown promising results in various preclinical studies:
- Bronchodilatory Effects : Certain analogs demonstrated significant bronchodilatory activity without central nervous system side effects. For instance, compounds derived from similar quinazoline structures exhibited enhanced efficacy compared to traditional bronchodilators like theophylline .
- Antitumor Activity : Studies have suggested that isoindoloquinazoline derivatives can exhibit cytotoxic effects against cancer cell lines. The unique structural features of this compound may enhance its ability to induce apoptosis in tumor cells.
Case Studies
- Case Study on Bronchodilation : A study evaluated the bronchodilatory effects of various benzodioxole derivatives in guinea pigs. The results indicated that certain derivatives were five to ten times more effective than theophylline in inducing bronchodilation without adverse side effects .
- Case Study on Anticancer Activity : Research focusing on isoindoloquinazoline compounds revealed that they could significantly inhibit the growth of specific cancer cell lines (e.g., breast and prostate cancer). The mechanism was attributed to their ability to disrupt cell cycle progression and induce apoptosis through mitochondrial pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
